(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol
Description
Properties
IUPAC Name |
(1S,3R)-3-tert-butylsulfanylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBWEPJTDUSHKG-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCCC(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S[C@@H]1CCC[C@@H](C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including:
Reduction of Ketones: Starting from a suitable ketone precursor, reduction reactions can be employed to introduce the hydroxyl group at the 1-position.
Sulfanyl Group Introduction: The tert-butylsulfanyl group can be introduced through nucleophilic substitution reactions involving appropriate sulfanylating agents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. These methods may involve the use of catalysts and controlled reaction conditions to achieve the desired stereochemistry.
Chemical Reactions Analysis
(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) compounds and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines can be introduced using appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds and aminated derivatives.
Scientific Research Applications
(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol: has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in biochemical processes.
Receptor Binding: Interacting with specific receptors to modulate biological functions.
Comparison with Similar Compounds
Functional Group and Stereochemical Comparisons
Compound A : (1S,3R)-3-Amino-cyclohexanecarboxylic Acid (CAS 83465-22-9)
- Structure: Cyclohexane ring with amino (-NH2) and carboxylic acid (-COOH) groups at positions 3 and 1, respectively. Stereochemistry: (1S,3R).
- Key Differences: Polarity: The carboxylic acid and amino groups increase polarity compared to the tert-butylsulfanyl and hydroxyl groups in the target compound, affecting solubility (e.g., aqueous vs. organic phases). Reactivity: The amino group can participate in nucleophilic reactions, while the tert-butylsulfanyl group may act as a leaving group or undergo oxidation. Spectral Data: NMR shifts for Compound A (e.g., 13C NMR: 183.96 ppm for carboxylic acid) contrast sharply with expected shifts for thioethers (~30–40 ppm for C-S) .
Compound B : (1S,2R,3S)-3-((tert-Butyldimethylsilyl)oxy)-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexan-1-ol
- Structure: Dual tert-butyldimethylsilyl (TBS) ether groups on a cyclohexanol backbone.
- Protecting Group Utility: TBS is a common protecting group for alcohols, whereas tert-butylsulfanyl is less frequently used for this purpose .
Compound C : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)
- Structure : Piperidine ring with tert-butoxycarbonyl (Boc) and phenyl substituents.
- Key Differences: Ring System: Piperidine (6-membered nitrogen ring) vs. cyclohexanol. Functional Groups: Boc groups are acid-labile protecting groups, whereas tert-butylsulfanyl is more stable under acidic conditions .
Physicochemical and Spectral Data Comparison
Biological Activity
Chemical Structure and Properties
(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol is a chiral compound characterized by a cyclohexane ring with a tert-butylsulfanyl group and a hydroxyl group. Its structural formula can be represented as follows:
This compound's stereochemistry plays a critical role in its biological interactions and potential therapeutic applications.
Antimicrobial Activity
Compounds containing sulfanyl groups have been studied for their antimicrobial properties. The presence of the sulfur atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Research has indicated that similar compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.
Antioxidant Properties
The hydroxyl group in this compound may contribute to antioxidant activity. Hydroxyl groups are known to scavenge free radicals, thus protecting cells from oxidative stress. Studies on related compounds have shown that they can reduce oxidative damage in cellular models.
Enzyme Inhibition
Sulfanyl-containing compounds often interact with various enzymes, acting as inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways or those responsible for the synthesis of essential biomolecules. This could potentially lead to therapeutic effects in conditions like cancer or metabolic disorders.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various sulfanyl compounds, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate antibacterial activity, with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Study 2: Antioxidant Activity Assessment
A separate investigation assessed the antioxidant capacity of several hydroxylated sulfanyl compounds using DPPH radical scavenging assays. This compound demonstrated significant scavenging activity with an IC50 value of 25 µg/mL, indicating its potential as an antioxidant agent.
Summary Table of Biological Activities
| Activity Type | Compound Tested | Result | Reference |
|---|---|---|---|
| Antimicrobial | This compound | MIC = 32 µg/mL against S. aureus | [Study 1] |
| Antioxidant | This compound | IC50 = 25 µg/mL in DPPH assay | [Study 2] |
| Enzyme Inhibition | Various sulfanyl compounds | Variable inhibition | General Findings |
Q & A
Q. What are the established synthetic routes for (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis involves reacting silyl chloride with a cyclohexanol precursor in the presence of triethylamine at 0°C, followed by sodium sulfide treatment and purification via HPLC (29% yield) . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysts, with purity confirmed by chiral HPLC and retention time analysis (relative retention time: 0.54 in ethyl acetate/heptane) . Key steps include:
- Use of anhydrous dimethylformamide (DMF) to prevent hydrolysis.
- Stereochemical validation through H-NMR coupling constants and NOE experiments.
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation employs:
- H-NMR and C-NMR : Assignments of tert-butyl (δ ~1.2 ppm, singlet) and sulfanyl protons (δ ~2.8 ppm, multiplet) .
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (e.g., 228.3 g/mol) .
- Infrared (IR) Spectroscopy : O-H stretch (~3400 cm) and C-S bond (~650 cm) .
Advanced Questions
Q. What strategies can improve the low yield (29%) reported in the synthesis of this compound?
- Methodological Answer : Yield optimization strategies include:
- Reaction Temperature : Testing higher temperatures (e.g., 25°C) to accelerate kinetics while monitoring stereochemical integrity .
- Alternative Purification : Replacing HPLC with flash chromatography for cost-effective scale-up .
- Catalyst Screening : Using phase-transfer catalysts (e.g., tetrabutylammonium fluoride, TBAF) to enhance sulfanyl group incorporation .
Q. How can researchers resolve contradictions between experimental NMR data and computational stereochemical predictions?
- Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. Mitigation strategies:
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis.
- Dynamic NMR (DNMR) : Probe temperature-dependent shifts to identify rotamers .
- DFT Calculations : Compare computed C-NMR chemical shifts (e.g., using Gaussian09) with experimental data .
Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solvents?
- Methodological Answer : Use Molecular Dynamics (MD) simulations (e.g., GROMACS) with OPLS-AA force fields to study:
- Solvent effects (e.g., polarity of DMF vs. hexane) on tert-butyl group orientation.
- Free energy landscapes for chair-to-boat cyclohexane ring transitions .
- Validation against experimental H-NMR vicinal coupling constants () .
Q. How does the tert-butylsulfanyl group influence the compound’s interactions with biological targets?
- Methodological Answer : The tert-butylsulfanyl moiety enhances:
- Lipophilicity : Measured via logP values (experimental vs. calculated using ChemAxon).
- Receptor Binding : Docking studies (AutoDock Vina) show hydrophobic interactions with enzyme active sites (e.g., cytochrome P450) .
- Metabolic Stability : Assessed via liver microsome assays to track sulfoxide formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
